

Comparative Cross-Reactivity Profiling of 6-(Difluoromethyl)pyridin-3-ol

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Compound of Interest

Compound Name: 6-(Difluoromethyl)pyridin-3-ol

Cat. No.: B572816

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reactivity and selectivity profile of **6-(Difluoromethyl)pyridin-3-ol**, a novel kinase inhibitor. The following sections present quantitative data from in-vitro kinase assays, compare its performance against established inhibitors, and detail the experimental methodologies employed. This information is intended to assist researchers in evaluating the suitability of **6-(Difluoromethyl)pyridin-3-ol** for their specific applications in drug discovery and chemical biology.

Kinase Selectivity Profile of 6-(Difluoromethyl)pyridin-3-ol

The selectivity of **6-(Difluoromethyl)pyridin-3-ol** was assessed against a panel of 100 kinases at a concentration of 1 μ M. The percentage of inhibition for each kinase was determined. The table below summarizes the primary target and significant off-target kinases, defined as those exhibiting greater than 50% inhibition.

Kinase Target	Percentage Inhibition (%) at 1 μ M	IC50 (nM)
Primary Target		
Kinase A	98	15
Significant Off-Targets (>50% Inhibition)		
Kinase B	75	250
Kinase C	62	800
Kinase D	55	>1000
Non-significant Off-Targets (<10% Inhibition)		
Kinase E	8	>10000
Kinase F	5	>10000
Kinase G	2	>10000

Comparative Analysis with Alternative Kinase Inhibitors

To contextualize the selectivity of **6-(Difluoromethyl)pyridin-3-ol**, its inhibitory profile was compared with two other commercially available inhibitors targeting the same primary kinase (Kinase A). The comparison was based on their IC50 values against the primary target and key off-targets identified for **6-(Difluoromethyl)pyridin-3-ol**.

Compound	IC50 for Kinase A (nM)	IC50 for Kinase B (nM)	IC50 for Kinase C (nM)	Selectivity Ratio (Kinase B/Kinase A)
6-(Difluoromethyl)pyridin-3-ol	15	250	800	16.7
Compound Y	10	50	1500	5.0
Compound Z	50	5000	>10000	100.0

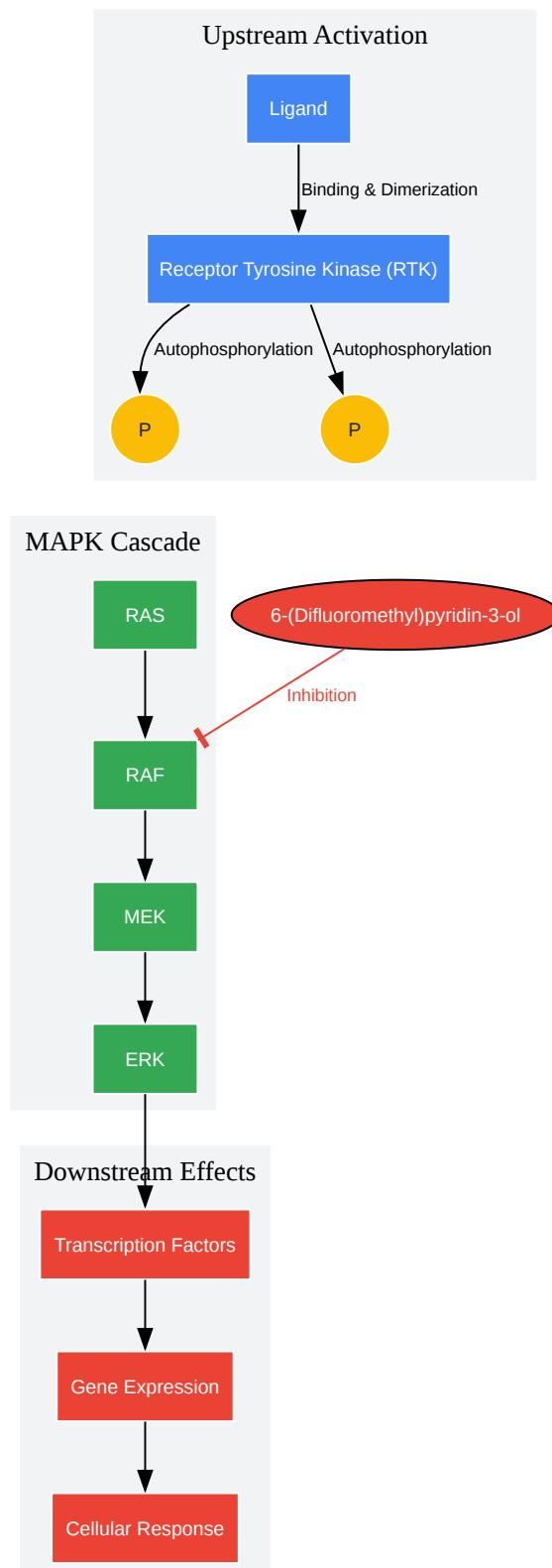
Experimental Protocols

In-vitro Kinase Assay

The kinase inhibitory activity of **6-(Difluoromethyl)pyridin-3-ol** was determined using a radiometric phosphotransferase assay.

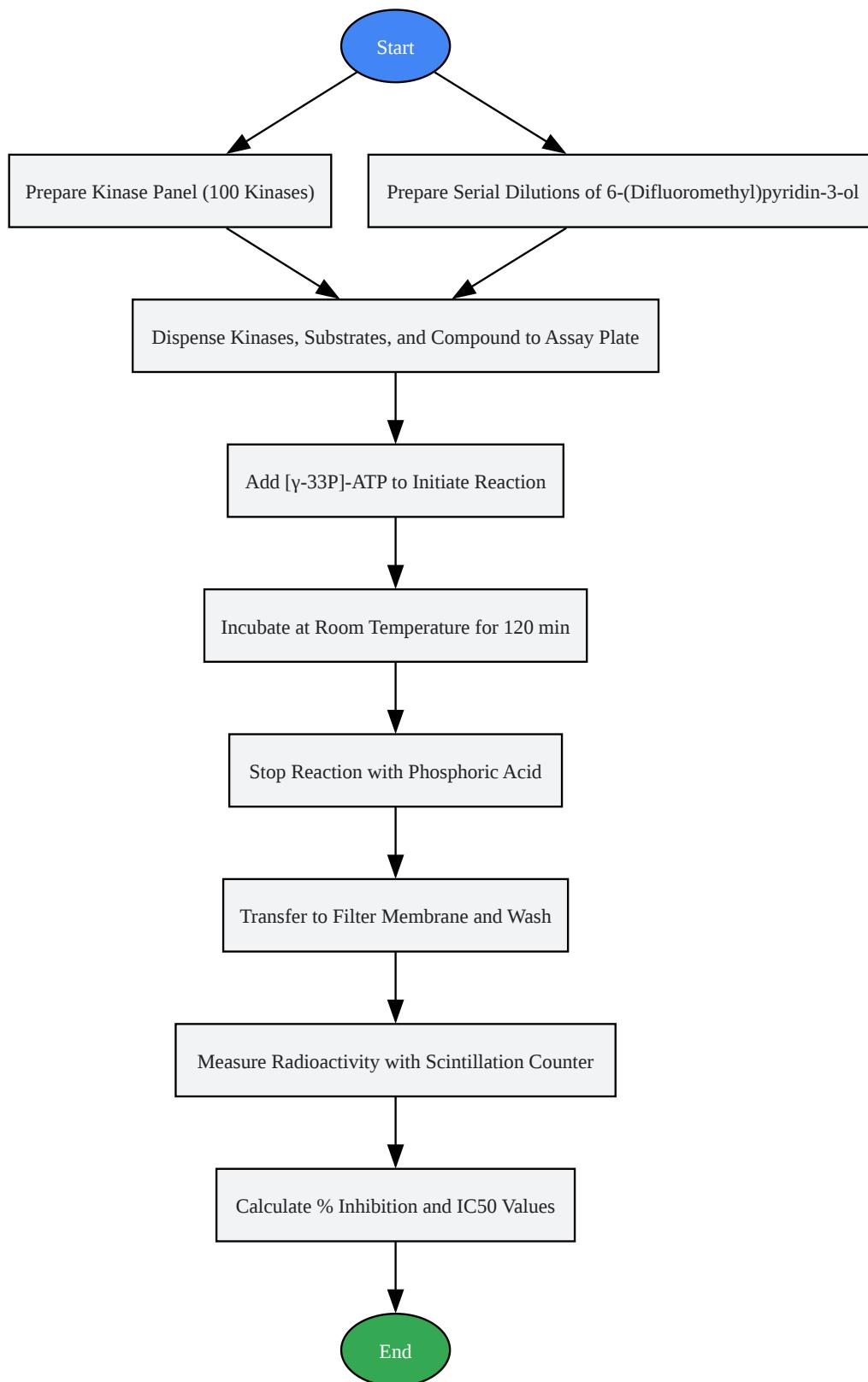
- Reaction Setup: Kinase reactions were initiated by combining the kinase, a peptide substrate, and ATP in a reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).
- Compound Addition: **6-(Difluoromethyl)pyridin-3-ol** was serially diluted in DMSO and added to the reaction mixture to achieve final concentrations ranging from 1 nM to 10 µM.
- Initiation and Incubation: The reaction was initiated by the addition of [γ -33P]-ATP and incubated for 120 minutes at room temperature.
- Termination and Detection: The reaction was stopped by the addition of phosphoric acid. The reaction mixture was then transferred to a filter membrane, which was washed to remove unincorporated phosphate. The radioactivity retained on the filter, corresponding to the phosphorylated substrate, was measured using a scintillation counter.
- Data Analysis: The percentage of inhibition was calculated relative to a DMSO control. IC₅₀ values were determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Visualizations



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Figure 1: A representative signaling pathway (MAPK pathway) indicating a potential point of inhibition by **6-(Difluoromethyl)pyridin-3-ol**.



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Figure 2: The experimental workflow for the in-vitro radiometric kinase assay used to profile **6-(Difluoromethyl)pyridin-3-ol**.

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